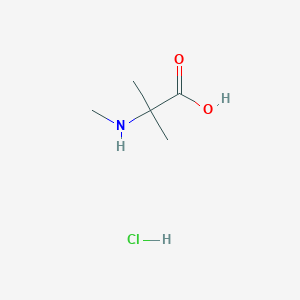

2-Methyl-2-(methylamino)propanoic acid hydrochloride

Description

2-Methyl-2-(methylamino)propanoic acid hydrochloride is a branched-chain amino acid derivative with a methylamino group at the β-position and a hydrochloride salt form. Its CAS number is 1223405-15-9, and it is typically supplied as an industrial-grade compound with ≥99% purity . This compound is structurally related to α-methyl-substituted amino acids, which are often utilized in pharmaceutical intermediates due to their enhanced metabolic stability and bioavailability compared to linear analogs. The hydrochloride salt improves aqueous solubility, making it suitable for formulations in drug discovery and biochemical applications .

Properties

IUPAC Name |

2-methyl-2-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-5(2,6-3)4(7)8;/h6H,1-3H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLVPSLGJCWYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination Route

- Starting Materials: 2-Methylpropanoic acid and methylamine

- Reaction Conditions: The acid and methylamine are reacted under controlled temperature and pressure, often with a catalyst to facilitate amination.

- Hydrochloride Formation: The free amine product is reacted with hydrochloric acid to precipitate the hydrochloride salt.

- Purification: Crystallization or recrystallization is used to purify the final product.

This method is straightforward and suitable for scale-up, but requires careful control of reaction parameters to minimize side reactions and maximize yield.

Methylation of 2-Aminopropanoic Acid

- Starting Material: ®-2-Aminopropanoic acid (chiral alanine)

- Methylation: The amino group is methylated using methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH).

- Hydrochloride Salt Formation: The methylated amino acid is treated with hydrochloric acid to form the hydrochloride salt.

- Industrial Enhancements: Continuous flow reactors and catalytic processes are employed to improve reaction efficiency and selectivity.

This approach allows for chiral control and is often used for producing enantiomerically pure compounds.

Industrial Production Considerations

- Scale: Large reactors with continuous monitoring of temperature, pH, and reaction time.

- Catalysts: Use of catalysts to improve reaction rates and yields.

- Purification: Crystallization is the preferred method to achieve high purity (>98%).

- Quality Control: Analytical techniques such as HPLC and NMR are used to verify purity and structure.

Industrial processes aim to balance cost, safety, and environmental impact while maintaining product quality.

Comparative Table of Preparation Routes

| Aspect | Direct Amination Route | Methylation of 2-Aminopropanoic Acid |

|---|---|---|

| Starting Materials | 2-Methylpropanoic acid, methylamine | ®-2-Aminopropanoic acid, methyl iodide, NaOH |

| Reaction Type | Amination under controlled conditions | Methylation of amino group |

| Catalyst Use | Often catalysts to enhance amination | Base (NaOH) used to facilitate methylation |

| Salt Formation | Reaction with HCl to form hydrochloride salt | Reaction with HCl to form hydrochloride salt |

| Purification Method | Crystallization or recrystallization | Crystallization |

| Industrial Enhancements | Temperature and pH control, large reactors | Continuous flow synthesis, catalytic processes |

| Yield and Purity | High yield with optimized conditions | High yield, chiral purity possible |

| Scalability | Suitable for industrial scale | Suitable for industrial scale |

Research Findings and Data Summary

- The direct amination method requires precise temperature control (often below 10°C) to avoid side reactions and improve yield.

- Methylation using methyl iodide in alkaline conditions achieves selective N-methylation with minimal over-alkylation.

- Hydrochloride salt formation is typically done by slow addition of HCl to the free base in ethanol or aqueous solution, maintaining pH between 1 and 2 for optimal precipitation.

- Purity of the final hydrochloride salt is commonly above 98%, confirmed by HPLC and NMR analysis.

- Industrial processes have adopted continuous flow reactors to improve reaction efficiency and reproducibility.

Summary Table of Typical Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Amination (Direct Route) | 2-Methylpropanoic acid + methylamine + catalyst | 0–10 °C | 2–4 hours | 85–90 | >98 |

| Methylation (Alternative) | ®-2-Aminopropanoic acid + CH3I + NaOH | Room temp to 40 °C | 3–6 hours | 80–95 | >98 |

| Hydrochloride Salt Formation | Free base + HCl (ethanol or aqueous) | 5–10 °C | 1–2 hours | Quantitative | >98 |

| Purification | Crystallization | Ambient to 25 °C | Several hours | — | >98 |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

2-Methyl-2-(methylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in studies related to amino acid metabolism and enzyme kinetics.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also interact with receptors and transporters in biological systems, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Amino-2-methylpropanoic Acid Hydrochloride

- Structure: Differs in the position of the amino group (3-amino vs. 2-methylamino).

- Applications: Used in peptide synthesis but lacks the methylamino group’s metabolic stability .

3-Mercapto-2-(methylamino)propanoic Acid Hydrochloride

- Structure : Contains a mercapto (-SH) group at the 3-position (CAS 14344-46-8).

- Applications : Likely used in heavy metal detoxification or as a cysteine analog in protein engineering .

2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic Acid Hydrochloride

- Structure: Features a trifluoroethyl group on the methylamino nitrogen (C6H11ClF3NO2; MW 221.61).

- Properties : The electron-withdrawing trifluoroethyl group enhances lipophilicity and may improve blood-brain barrier penetration.

- Applications: Potential use in CNS-targeting drugs due to increased lipid solubility .

Methyl 2-Amino-2-methyl-3-phenylpropanoate Hydrochloride

- Structure : Esterified carboxyl group and a phenyl substituent (CAS 1391077-87-4).

- Applications : Likely a prodrug or intermediate for protease inhibitors .

Structural and Functional Analysis

Physicochemical and Pharmacokinetic Differences

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, trifluoroethyl analogs (e.g., ) may trade solubility for membrane permeability due to lipophilic groups.

- Stability: The methylamino group in the target compound reduces susceptibility to enzymatic deamination compared to primary amines (e.g., 3-amino-2-methylpropanoic acid HCl) .

Biological Activity

2-Methyl-2-(methylamino)propanoic acid hydrochloride, also known as (R)-2-(methylamino)propanoic acid hydrochloride, is a compound with potential biological significance. This article explores its biological activity, including its transport mechanisms, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C4H10ClNO2

- Molecular Weight : 137.58 g/mol

- CAS Number : 56777178

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its interaction with amino acid transport systems, particularly in glioma models. The compound acts as a substrate for various amino acid transporters, which are crucial for cellular uptake.

Amino Acid Transport Mechanisms

Research indicates that both the (R) and (S) enantiomers of this compound are substrates for amino acid transport systems, particularly system A and system L. These systems are vital for nutrient absorption and cellular metabolism.

- System A Transport : This sodium-dependent system is responsible for the uptake of small neutral amino acids. Inhibition studies using selective inhibitors like MeAIB and BCH have demonstrated significant uptake inhibition, indicating that this compound utilizes this pathway for cellular entry .

In Vitro Studies

In vitro assays conducted on rat 9L gliosarcoma cells revealed that both enantiomers of the compound exhibited significant uptake through these transport systems. The results from these studies are summarized in Table 1 below.

| Compound | Control Uptake (mean ± SD) | BCH Inhibition (%) | MeAIB Inhibition (%) |

|---|---|---|---|

| (R)-FAMP | 13.06 ± 0.23 | 67.34 | 86.98 |

| (S)-FAMP | 4.77 ± 0.73 | 74.66 | 72.18 |

| (R)-NMeFAMP | 7.08 ± 0.47 | 53.93 | 89.42 |

Table 1: Uptake and inhibition data for various enantiomers of the compound in gliosarcoma cells .

Therapeutic Applications

The ability of this compound to penetrate tumor cells suggests potential applications in targeted drug delivery systems, particularly in oncology. Its high tumor-to-normal brain ratios indicate that it could be used as a radiotracer in positron emission tomography (PET) imaging.

Case Studies

- Tumor Targeting : A study demonstrated that the biodistribution of the compound in rats with intracranial tumors showed a tumor-to-normal brain ratio ranging from 20:1 to 115:1, highlighting its potential as a selective agent for glioma targeting .

- Transport Mechanism Investigation : Further investigations into the transport mechanisms revealed that the compound's uptake was significantly inhibited by amino acid carrier inhibitors, confirming its reliance on specific transport pathways for cellular entry .

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 2-methyl-2-(methylamino)propanoic acid hydrochloride in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use local exhaust ventilation to minimize inhalation exposure and general ventilation for skin/eye irritants .

- PPE : Wear nitrile or natural rubber gloves and Tyvek®-equivalent protective clothing to avoid skin contact. Safety eyewash stations and emergency showers must be accessible .

- Hygiene Practices : Prohibit eating/drinking in lab areas; decontaminate clothing daily and avoid taking contaminated items home .

- Spill Management : Use HEPA-filter vacuums or wet methods for cleanup to prevent dust dispersion .

Q. How can researchers achieve high-purity synthesis of this compound?

- Methodological Answer :

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt, leveraging solubility differences .

- Chromatography : Employ reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/0.1% trifluoroacetic acid) to separate impurities .

- Impurity Profiling : Compare against reference standards (e.g., EP/JP monographs) for structural analogs to identify byproducts .

Advanced Research Questions

Q. How can conflicting spectroscopic data during derivative characterization be resolved?

- Methodological Answer :

- Cross-Validation : Combine H/C NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

- Dynamic NMR : Resolve stereochemical ambiguities caused by rotamers by analyzing temperature-dependent spectra .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. What experimental designs are optimal for studying enzymatic modulation by this compound?

- Methodological Answer :

- Kinetic Assays : Perform Michaelis-Menten analyses with varying substrate/enzyme concentrations to assess inhibition/activation .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters for enzyme-ligand interactions .

- Control Experiments : Include negative controls (e.g., DMSO vehicle) and positive controls (known enzyme modulators) to validate specificity .

Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC over 1–3 months .

- Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to assess moisture uptake and recommend desiccants (e.g., silica gel) for long-term storage .

Key Considerations for Researchers

- Contradictions in Evidence : Safety guidelines in recommend nitrile gloves, while cites natural rubber. Verify chemical compatibility via supplier data .

- Synthesis Scalability : Pilot small-scale reactions (e.g., 1–5 mmol) to optimize yield before scaling up, noting exothermic risks in hydrochloride salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.